Acridino(2,1,9,8-klmna)acridine sulfate
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Overview
Description
Acridino(2,1,9,8-klmna)acridine sulfate is a nitrogen-doped polycyclic aromatic hydrocarbon (PAH) with unique electronic properties. This compound is known for its electron-deficient π-system, making it a valuable material in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acridino(2,1,9,8-klmna)acridine sulfate involves the incorporation of imide substituents and imine-type nitrogen atoms into the anthanthrene framework. The process typically includes the following steps:
Formation of the Core Structure: The core structure of acridino(2,1,9,8-klmna)acridine is synthesized through a series of cyclization reactions involving aromatic precursors.
Introduction of Imide Functionalities: Imide groups are introduced via condensation reactions with suitable anhydrides or imide precursors.
Final Assembly: The final compound is assembled through additional cyclization and purification steps to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Processing: Utilizing batch reactors to control reaction parameters such as temperature, pressure, and reaction time.
Continuous Flow Synthesis: Implementing continuous flow reactors for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Acridino(2,1,9,8-klmna)acridine sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form radical cations or other oxidized derivatives.
Reduction: Single-electron reduction of the compound yields stable radical anions.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Acridino(2,1,9,8-klmna)acridine sulfate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a catalyst in organic transformations.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy and as a fluorescent probe for biological imaging.
Medicine: Explored for its anticancer properties and as a component in drug delivery systems.
Industry: Utilized in the production of organic semiconductors, vat dyes, and supramolecular assemblies.
Mechanism of Action
The mechanism of action of acridino(2,1,9,8-klmna)acridine sulfate involves its electron-deficient π-system, which allows it to interact with various molecular targets. The compound’s low-lying LUMO level facilitates electron transfer processes, making it effective in applications such as organic field-effect transistors (OFETs) and photoconductivity measurements .
Comparison with Similar Compounds
Acridino(2,1,9,8-klmna)acridine sulfate is compared with other nitrogen-doped PAHs, such as:
Anthanthrene: Similar core structure but lacks the imide functionalities.
Flavanthrone: A vat dye with a different substitution pattern.
Diazazethrene: Another nitrogen-doped PAH with distinct electronic properties.
The uniqueness of this compound lies in its dual incorporation of imide substituents and imine-type nitrogen atoms, which enhances its electron affinity and stability .
Properties
CAS No. |
34494-09-2 |
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Molecular Formula |
C20H12N2O4S |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
12,22-diazahexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1,3(8),4,6,9,11,13,15,17(21),18,20(22)-undecaene;sulfuric acid |
InChI |
InChI=1S/C20H10N2.H2O4S/c1-3-11-7-9-16-19-17(11)13(5-1)21-15-10-8-12-4-2-6-14(22-16)18(12)20(15)19;1-5(2,3)4/h1-10H;(H2,1,2,3,4) |
InChI Key |
AHUIFIYJKRBXGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)N=C4C=CC5=C6C4=C3C(=NC6=CC=C5)C=C2.OS(=O)(=O)O |
Related CAS |
191-27-5 (Parent) |
Origin of Product |
United States |
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